molecular formula C25H27NO5 B4878850 Methyl 4-(6,8-dimethoxy-3,3-dimethyl-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl)benzoate

Methyl 4-(6,8-dimethoxy-3,3-dimethyl-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl)benzoate

Cat. No.: B4878850
M. Wt: 421.5 g/mol
InChI Key: MKORFJFTEKCGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(6,8-dimethoxy-3,3-dimethyl-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl)benzoate is a complex organic compound that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a benzoate ester linked to a hexahydroacridine core, which is further substituted with methoxy and dimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(6,8-dimethoxy-3,3-dimethyl-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl)benzoate typically involves multi-step organic reactions

    Hexahydroacridine Core Synthesis: The hexahydroacridine core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as dimethoxybenzaldehyde and dimethylamine. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

    Esterification: The benzoate ester group is introduced through an esterification reaction. This involves reacting the hexahydroacridine intermediate with benzoic acid or its derivatives in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6,8-dimethoxy-3,3-dimethyl-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.

    Substitution: The methoxy and dimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(6,8-dimethoxy-3,3-dimethyl-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Research: It is used in biological assays to study enzyme inhibition and receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of Methyl 4-(6,8-dimethoxy-3,3-dimethyl-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl)benzoate involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of DNA replication and transcription. Additionally, it may bind to specific enzymes or receptors, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.

    Proflavine: Another acridine derivative with antibacterial properties.

    Amsacrine: An acridine-based anticancer drug used in chemotherapy.

Uniqueness

Methyl 4-(6,8-dimethoxy-3,3-dimethyl-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy and dimethyl groups enhances its lipophilicity and ability to interact with hydrophobic regions of biological molecules.

Properties

IUPAC Name

methyl 4-(6,8-dimethoxy-3,3-dimethyl-1-oxo-2,4,9,10-tetrahydroacridin-9-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5/c1-25(2)12-18-22(19(27)13-25)21(14-6-8-15(9-7-14)24(28)31-5)23-17(26-18)10-16(29-3)11-20(23)30-4/h6-11,21,26H,12-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKORFJFTEKCGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C=C(C=C3OC)OC)C4=CC=C(C=C4)C(=O)OC)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(6,8-dimethoxy-3,3-dimethyl-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl)benzoate
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Methyl 4-(6,8-dimethoxy-3,3-dimethyl-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl)benzoate
Reactant of Route 3
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Methyl 4-(6,8-dimethoxy-3,3-dimethyl-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl)benzoate
Reactant of Route 4
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Methyl 4-(6,8-dimethoxy-3,3-dimethyl-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(6,8-dimethoxy-3,3-dimethyl-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(6,8-dimethoxy-3,3-dimethyl-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl)benzoate

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